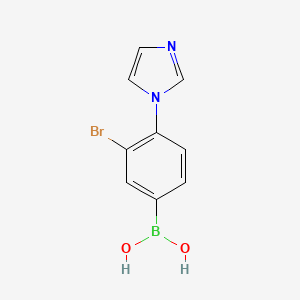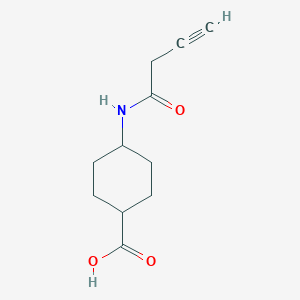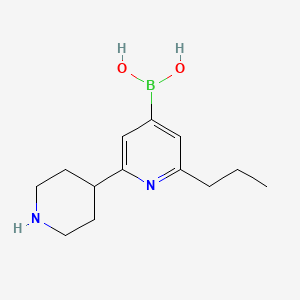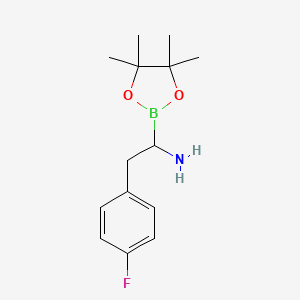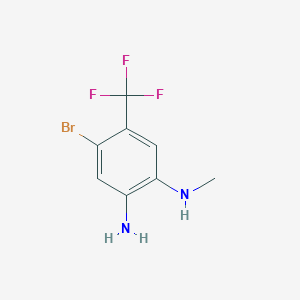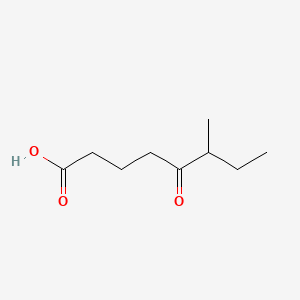
6-Methyl-5-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-oxooctanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a derivative of octanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-oxooctanoic acid typically involves the oxidation of 6-methyl-5-hydroxy-octanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic oxidation. This process uses a catalyst, often a transition metal complex, to facilitate the oxidation reaction under milder conditions and with higher efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-5-hydroxy-octanoic acid.
Substitution: The compound can participate in substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 6-Methyl-5-hydroxy-octanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-5-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme reactions.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect metabolic pathways and influence the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Octanoic Acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
6-Methyl-5-hydroxy-octanoic Acid: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and applications.
5-Oxo-octanoic Acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness: 6-Methyl-5-oxooctanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
40564-62-3 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
6-methyl-5-oxooctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-7(2)8(10)5-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
ICDVOSSSLOMSLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

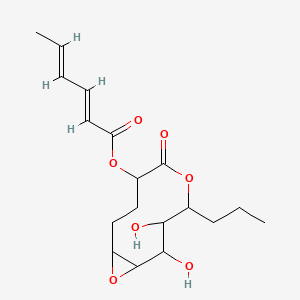
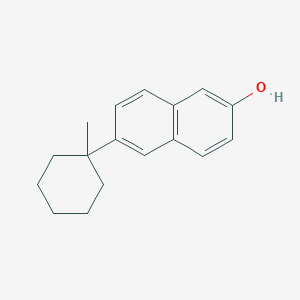
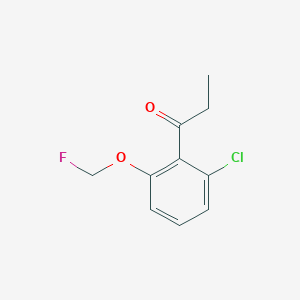
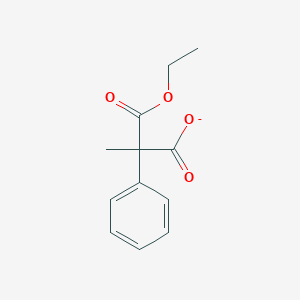
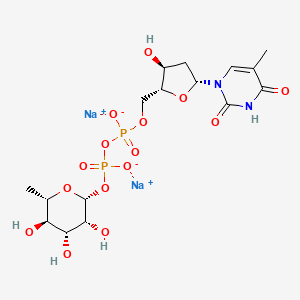
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
